N'-[(E)-(4-fluorophenyl)methylidene]-3-nitrobenzohydrazide
Description
N’-[(E)-(4-fluorophenyl)methylidene]-3-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Properties
Molecular Formula |
C14H10FN3O3 |
|---|---|
Molecular Weight |
287.25 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C14H10FN3O3/c15-12-6-4-10(5-7-12)9-16-17-14(19)11-2-1-3-13(8-11)18(20)21/h1-9H,(H,17,19)/b16-9+ |
InChI Key |
WSHHNMHXDJQNAL-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
N’-[(E)-(4-fluorophenyl)methylidene]-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. This interaction can inhibit enzyme activity or interfere with DNA replication, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N’-[(E)-(4-fluorophenyl)methylidene]-3-nitrobenzohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the phenyl ring, which can affect its chemical and biological properties.
N’-[(E)-(4-chlorophenyl)methylidene]-4-methylbenzenesulfonohydrazide:
The uniqueness of N’-[(E)-(4-fluorophenyl)methylidene]-3-nitrobenzohydrazide lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
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